1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. The compound features a benzodiazole ring system and a difluoroethyl substituent, which contribute to its unique properties and potential applications in scientific research.
This compound can be synthesized from commercially available precursors and is primarily used in research settings. Its synthesis involves multiple steps, including the formation of the benzodiazole ring and the introduction of functional groups.
The synthesis of 1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride typically follows these steps:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and time to optimize yield and purity. Analytical techniques like NMR (nuclear magnetic resonance) and HPLC (high-performance liquid chromatography) are often employed to monitor the progress and purity of the reactions.
The molecular structure of 1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | C11H15Cl2F2N3 |
| Molecular Weight | 298.16 g/mol |
| IUPAC Name | 2-[1-(2,2-difluoroethyl)benzimidazol-2-yl]ethanamine; dihydrochloride |
| InChI | InChI=1S/C11H13F2N3.2ClH/c12-10(13)7... |
| InChI Key | MZMBPIDDBJMWJC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CC(F)F)CCN.Cl.Cl |
The structure features a benzodiazole core with a difluoroethyl substituent that enhances its binding properties and stability.
The compound can undergo various chemical reactions typical for amines and benzodiazoles:
Reactivity studies often involve evaluating how changes in substituents affect the compound's reactivity and biological activity.
The mechanism of action for 1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride involves interaction with specific molecular targets such as enzymes or receptors:
Research indicates that compounds with similar structures exhibit various pharmacological effects due to their ability to interact with biological targets.
The compound is typically encountered as a solid. Specific physical properties such as melting point or solubility may vary based on purity and form.
Key chemical properties include:
Relevant data for further analysis can be gathered from spectral data (e.g., NMR, IR).
1-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride has potential applications in:
Research continues to explore its full potential across various fields, including medicinal chemistry and materials science.
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1